molecular formula C14H10F4N4O2 B6624051 7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6624051
M. Wt: 342.25 g/mol
InChI Key: WJYQLYYFYSFMCS-UHFFFAOYSA-N
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Description

7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Properties

IUPAC Name

7-[4-fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4O2/c1-23-6-8-4-12(22-13(21-8)19-7-20-22)24-9-2-3-11(15)10(5-9)14(16,17)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYQLYYFYSFMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=NC=NN2C(=C1)OC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core. Reagents such as hydrazine derivatives and formamide are often used.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with 4-fluoro-3-(trifluoromethyl)phenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the phenoxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.

    5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the phenoxy group, which significantly alters its properties and applications.

Uniqueness

The presence of both the phenoxy and methoxymethyl groups in 7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine makes it unique, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

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